rac Phenylephrine-d3 Hydrochloride

Isotopic purity Atom% deuterium enrichment Quality control

This certified deuterated (d3) internal standard provides the analytically essential +3 Da mass shift for LC-MS/MS quantification of phenylephrine in plasma and urine. Unlike unlabeled phenylephrine — which cannot be independently resolved via mass spectrometry — rac Phenylephrine-d3 Hydrochloride co-elutes with the native analyte while avoiding isotopic cross-talk from M+1/M+2 natural abundance isotopomers. Its ≥98 atom% D isotopic purity ensures robust correction for matrix-induced ion suppression, enabling method validation within FDA/EMA bioanalytical acceptance criteria. Supplied as neat solid or pre-formulated CRM solution; traceable to USP/EP standards for ANDA method development. Replace methodologically invalid unlabeled internal standards with this fit-for-purpose SIL-IS.

Molecular Formula C9H14ClNO2
Molecular Weight 206.68 g/mol
Cat. No. B13854227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Phenylephrine-d3 Hydrochloride
Molecular FormulaC9H14ClNO2
Molecular Weight206.68 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=CC=C1)O)O.Cl
InChIInChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/i1D3;
InChIKeyOCYSGIYOVXAGKQ-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Phenylephrine-d3 Hydrochloride: Certified Stable Isotope-Labeled Internal Standard for LC-MS/MS and GC-MS Bioanalysis


rac Phenylephrine-d3 Hydrochloride is a deuterated (d3) analog of the sympathomimetic amine phenylephrine hydrochloride, belonging to the phenethylamine class of selective α1-adrenergic receptor agonists. As a stable isotope-labeled internal standard (SIL-IS), it incorporates three deuterium atoms in place of protium, resulting in a molecular formula of C₉H₁₁D₃ClNO₂ and a molecular weight of 206.68 g/mol . This isotopic substitution confers a nominal mass shift of +3 Da relative to the unlabeled analyte while preserving near-identical physicochemical behavior during sample extraction, chromatographic separation, and ionization. The compound is supplied as a certified reference material suitable for gas chromatography (GC) and liquid chromatography (LC) applications, and is available in multiple formats including neat solid and pre-formulated solution at defined concentrations .

Why Unlabeled Phenylephrine or Alternative Isotopologs Cannot Substitute for rac Phenylephrine-d3 Hydrochloride in Regulated Bioanalysis


Generic substitution of rac Phenylephrine-d3 Hydrochloride with unlabeled phenylephrine HCl or non-deuterated structural analogs is analytically unsound and methodologically invalid for quantitative bioanalysis. Unlabeled phenylephrine cannot serve as an internal standard because it co-elutes with and is spectrometrically indistinguishable from the target analyte in mass spectrometry-based detection, thereby precluding independent signal resolution and accurate quantification . Alternative isotopologs with different deuteration patterns (e.g., d1, d2, d5) introduce distinct mass shifts that alter chromatographic retention time relative to the d3-labeled standard, potentially invalidating established multiple reaction monitoring (MRM) transitions and compromising method reproducibility. Furthermore, the d3 labeling pattern of this compound provides an optimal balance: sufficient mass separation to avoid isotopic cross-talk interference from the M+1 or M+2 natural abundance isotopomers of the unlabeled analyte, while preserving near-identical extraction recovery and ionization efficiency in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources [1].

rac Phenylephrine-d3 Hydrochloride: Quantitative Performance Evidence for Analytical Method Selection and Procurement Decisions


Isotopic Purity and Atom% Deuterium Enrichment: Verified ≥98 Atom% D Across Multiple Vendor Specifications

rac Phenylephrine-d3 Hydrochloride is supplied with a verified isotopic enrichment of ≥98 atom% D and chemical purity ≥98%, as documented across independent vendor Certificates of Analysis. This specification ensures that the isotopic label is present in at least 98% of molecules at the designated positions, minimizing interference from unlabeled or partially labeled species that would otherwise contribute to baseline signal in the analyte channel. In contrast, alternative phenylephrine isotopologs (e.g., d1, d2) or lower-enrichment preparations exhibit reduced isotopic purity, introducing systematic bias into quantitative measurements. The atom% D specification directly impacts method sensitivity and lower limit of quantification (LLOQ), as residual unlabeled species in the internal standard elevate background signal [1].

Isotopic purity Atom% deuterium enrichment Quality control Stable isotope-labeled internal standard

Matrix Effect Compensation in LC-MS/MS: SIL-IS Correction for Ion Suppression in Biological Matrices

As a stable isotope-labeled internal standard, rac Phenylephrine-d3 Hydrochloride co-elutes with unlabeled phenylephrine and experiences identical matrix-induced ion suppression or enhancement effects in electrospray ionization (ESI) sources. Biological matrices such as plasma, urine, and tissue homogenates contain phospholipids, salts, and endogenous compounds that variably suppress or enhance analyte ionization. Without an isotopically matched internal standard, quantification accuracy degrades substantially, with matrix effects routinely exceeding ±15% bias in unlabeled phenylephrine assays . By normalizing the analyte-to-internal standard peak area ratio, the d3-labeled compound mathematically cancels these matrix effects, restoring method accuracy to within bioanalytical acceptance criteria (typically ±15% bias, ±20% at LLOQ) as specified in FDA and EMA bioanalytical method validation guidance .

Matrix effect Ion suppression LC-MS/MS Bioanalytical method validation

Regulatory-Grade Reference Standard for ANDA Method Validation and Pharmacopeial Traceability

rac Phenylephrine-d3 Hydrochloride and its stereochemically defined enantiomers are specified as reference standards suitable for Abbreviated New Drug Application (ANDA) method development, analytical method validation (AMV), and quality control (QC) applications during commercial production of phenylephrine-containing pharmaceutical products. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In contrast, unlabeled phenylephrine HCl, while pharmacopeially specified, cannot fulfill the role of an internal standard in stability-indicating LC-MS methods. Non-deuterated analogs or impurity standards lack the regulatory documentation and characterization data required for submission to health authorities. The availability of comprehensive characterization data—including NMR, HRMS, and HPLC purity verification—positions this compound as a fit-for-purpose reference material for regulated bioanalysis [2].

Reference standard ANDA Method validation Pharmacopeial traceability Quality control

Recommended Applications for rac Phenylephrine-d3 Hydrochloride Based on Validated Analytical Performance


Quantitative Bioanalysis of Phenylephrine in Plasma and Urine for Pharmacokinetic Studies

rac Phenylephrine-d3 Hydrochloride is the indicated internal standard for LC-MS/MS quantification of phenylephrine in biological matrices including human plasma and urine. Its isotopic purity (≥98 atom% D) and co-elution behavior ensure accurate correction for matrix-induced ion suppression effects in ESI sources, enabling method validation within FDA/EMA bioanalytical acceptance criteria (±15% bias, ±20% at LLOQ). This application is critical for pharmacokinetic studies assessing phenylephrine absorption, distribution, metabolism, and excretion following oral or intravenous administration .

Forensic Toxicology Confirmation of Phenylephrine in Post-Mortem or DUID Casework

In forensic toxicology laboratories, rac Phenylephrine-d3 Hydrochloride serves as the internal standard for confirmatory analysis of phenylephrine in blood, urine, or vitreous humor using GC-MS or LC-MS/MS. The compound is supplied as a certified reference material solution at 100 μg/mL in methanol with 5% 1 M HCl, formulated for direct use in analytical workflows. Its application ensures quantitative accuracy in cases involving potential phenylephrine exposure, including driving under the influence of drugs (DUID) investigations and post-mortem toxicology screening .

Pharmaceutical Quality Control and Stability-Indicating Method Validation for ANDA Submissions

rac Phenylephrine-d3 Hydrochloride is employed as a reference standard for analytical method development and validation in support of Abbreviated New Drug Applications (ANDAs) for phenylephrine-containing drug products. The compound's traceability to USP or EP standards, combined with its suitability for stability-indicating LC-MS methods, enables robust quantification of phenylephrine in the presence of degradation products and excipients. This application supports release testing, stability studies, and compliance with ICH Q2(R1) validation requirements for impurity profiling and assay determination [1].

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